

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-3-(1-Aminoethyl)benzonitrile
hydrochloride

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An In-Depth Technical Guide to (R)-3-(1-Aminoethyl)benzonitrile Hydrochloride

Introduction

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a benzonitrile moiety and a chiral aminoethyl group, makes it a valuable component for constructing complex molecular architectures. This compound has gained prominence particularly as a building block for protein degraders, such as Proteolysis-targeting chimeras (PROTACs), and in fragment-based drug design (FBDD) for developing novel therapeutics.[1] [2] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the chiral amine provides a key interaction point and stereospecificity crucial for molecular recognition.[3]

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of **(R)-3-(1-Aminoethyl)benzonitrile hydrochloride**, along with representative experimental protocols and its applications in modern drug development.

Chemical Structure and Properties

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride consists of a benzene ring substituted with a cyano group at position 3 and a chiral (R)-1-aminoethyl group at position 1. The primary amine

is protonated to form a hydrochloride salt, which typically improves the compound's stability and handling characteristics as a crystalline solid.^[2]

Key Structural Features:

- **Benzonitrile Core:** A phenyl ring with an attached nitrile ($-C\equiv N$) group. This group is relatively stable and can participate in various non-covalent interactions.
- **Chiral Center:** The carbon atom adjacent to the phenyl ring and bonded to the amino group, a methyl group, and a hydrogen atom is a stereocenter.
- **Hydrochloride Salt:** The amine is present as an ammonium chloride, enhancing its solubility in polar solvents.

Physicochemical Data

The quantitative properties of **(R)-3-(1-Aminoethyl)benzonitrile hydrochloride** are summarized below.

Property	Value	Source(s)
CAS Number	1286693-23-9	^[1] ^[4]
Molecular Formula	C ₉ H ₁₁ ClN ₂ (or C ₉ H ₁₀ N ₂ ·HCl)	^[1] ^[4] ^[5]
Molecular Weight	182.65 g/mol	^[4] ^[5]
IUPAC Name	3-[(1R)-1-aminoethyl]benzonitrile;hydrochloride	^[2]
Appearance	White solid	^[2]
Purity	Typically ≥95%	^[1] ^[6]
Canonical SMILES	CC(--INVALID-LINK--N)N.Cl	^[7]
InChI Key	UMKDPZGKJZQZAY-UHFFFAOYSA-N	^[5]

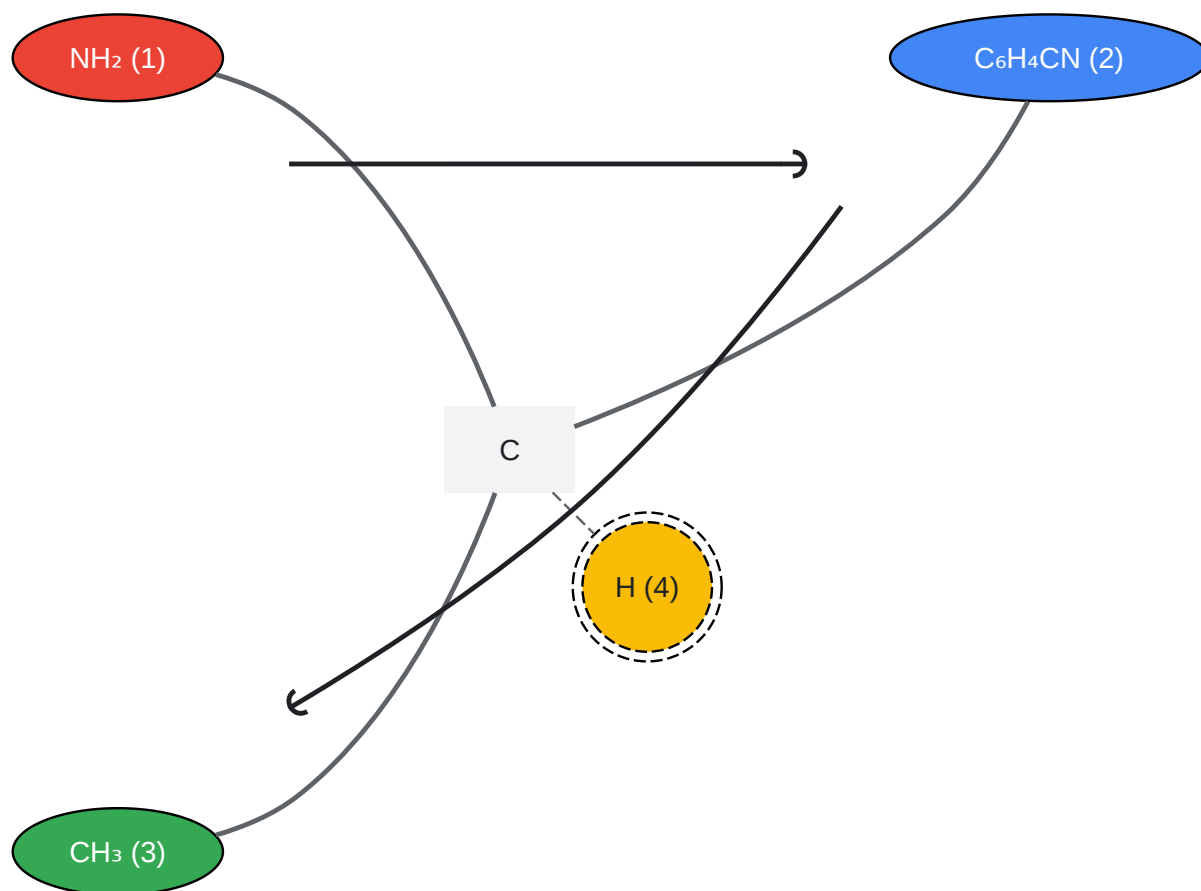
Stereochemistry

The stereochemistry of the molecule is defined as (R) at the chiral center. This configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The absolute configuration is critical for biological activity, as stereoisomers often exhibit different binding affinities and pharmacological effects.

CIP Priority Assignment:

- -NH_2 (highest priority due to nitrogen's atomic number)
- $\text{-C}_6\text{H}_4\text{CN}$ (benzonitrile ring)
- -CH_3 (methyl group)
- -H (lowest priority)

With the lowest priority group (H) pointing away, the sequence from highest to lowest priority (1 \rightarrow 2 \rightarrow 3) proceeds in a clockwise direction, confirming the (R) configuration.



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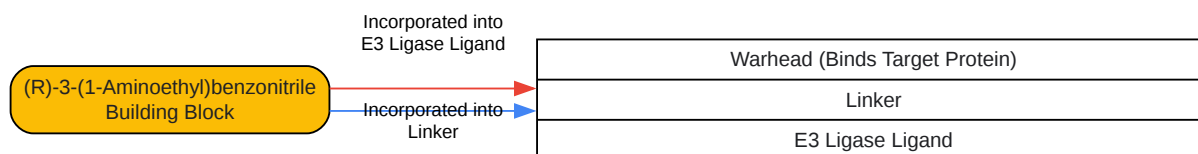
Caption: Cahn-Ingold-Prelog priority assignment for (R)-3-(1-Aminoethyl)benzonitrile.

Applications in Drug Development

This molecule is primarily utilized as a specialized building block in the synthesis of high-value pharmaceutical compounds.

Targeted Protein Degradation

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride is listed as a building block for protein degraders.[1] In the context of PROTACs, a molecule with this structure could be incorporated into the linker or the E3 ligase-binding moiety. The chiral amine provides a vector for attaching the linker, while the benzonitrile fragment can be optimized to form interactions with the target protein or the E3 ligase.



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Caption: Role of the molecule as a building block in a general PROTAC structure.

Fragment-Based Drug Discovery (FBDD)

As a "fragment," this compound can be used in screening campaigns to identify initial, low-affinity binders to a biological target.[2] The nitrile group is a valuable feature in fragments, and hits containing this moiety can be elaborated into more potent leads by growing the molecule from the reactive amino group.

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic procedures for this exact compound are not readily available in public literature, a logical and common synthetic pathway involves the resolution of a racemic precursor. The following sections describe generalized, representative protocols for key transformations.

Plausible Synthetic Workflow

A common industrial approach for producing enantiomerically pure amines is through the chiral resolution of a racemic mixture.



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Caption: Plausible synthetic workflow from a common starting material.

Protocol 1: Chiral Resolution of Racemic Amine (Representative)

Objective: To separate the (R)- and (S)-enantiomers of 3-(1-aminoethyl)benzonitrile using a chiral resolving agent.

Materials:

- Racemic 3-(1-aminoethyl)benzonitrile
- L-(+)-Tartaric acid (0.5 equivalents)
- Methanol (solvent)
- Diethyl ether (anti-solvent)
- Standard laboratory glassware, filtration apparatus

Procedure:

- Dissolve 1.0 equivalent of racemic 3-(1-aminoethyl)benzonitrile in a minimal amount of warm methanol.
- In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in warm methanol.
- Slowly add the tartaric acid solution to the amine solution with stirring.
- Allow the solution to cool to room temperature. If no precipitate forms, slowly add diethyl ether until turbidity is observed.
- Store the mixture at 4°C for 12-24 hours to facilitate crystallization of the diastereomeric salt.
- Collect the crystalline solid by vacuum filtration and wash with a cold methanol/ether mixture (1:1). This solid is enriched in one diastereomer (e.g., the (R)-amine-(R,R)-tartrate salt).
- The enantiomeric excess (e.e.) of the resolved amine can be determined by liberating the free amine (see Protocol 5.3) and analyzing it via chiral HPLC.

- Recrystallization of the salt may be performed to improve diastereomeric purity.

Protocol 2: Liberation of Free Amine and HCl Salt Formation (General)

Objective: To recover the enantiomerically enriched free amine from its diastereomeric salt and convert it to the final hydrochloride product.

Materials:

- Diastereomeric salt from Protocol 5.2
- 1 M Sodium hydroxide (NaOH) solution
- Dichloromethane (DCM) or other suitable organic solvent
- Anhydrous sodium sulfate (Na_2SO_4)
- 2 M HCl in diethyl ether

Procedure:

- Suspend the diastereomeric salt in a biphasic mixture of water and DCM.
- Cool the mixture in an ice bath and slowly add 1 M NaOH solution with vigorous stirring until the pH of the aqueous layer is >11 .
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine as an oil.
- Dissolve the resulting free amine in a minimal amount of anhydrous diethyl ether.
- Cool the solution in an ice bath and add 1.0-1.1 equivalents of 2 M HCl in diethyl ether dropwise with stirring.
- A white precipitate of **(R)-3-(1-Aminoethyl)benzonitrile hydrochloride** will form.

- Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol 3: Quality Control via Chiral HPLC (General Method)

Objective: To determine the enantiomeric purity of the final product.

Typical HPLC Conditions:

- Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
- Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape. A typical starting ratio is 90:10 (Hexane:IPA) + 0.1% DEA.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure: A dilute solution of the free amine (after the salt break) is injected. The retention times for the (R)- and (S)-enantiomers will differ, allowing for the calculation of enantiomeric excess (% e.e.) by integrating the respective peak areas.

Conclusion

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride is a well-defined, high-value chemical entity with specific stereochemistry that is crucial for its application in modern drug discovery. Its role as a building block for targeted protein degraders and in fragment-based screening highlights its importance for researchers and scientists in the pharmaceutical industry. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and quality assessment of this compound, enabling its effective use in the development of next-generation therapeutics.

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- To cite this document: BenchChem. [(R)-3-(1-Aminoethyl)benzonitrile hydrochloride chemical structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581585#r-3-1-aminoethyl-benzonitrile-hydrochloride-chemical-structure-and-stereochemistry]

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